1,3-Dioxoisoindolin-2-YL 2-diazoacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

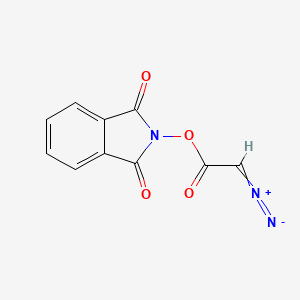

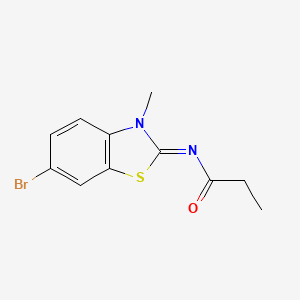

1,3-Dioxoisoindolin-2-YL 2-diazoacetate, also known as NHPI-DA, is a chemical compound with the molecular formula C10H5N3O4 . It has a molecular weight of 231.17 g/mol .

Synthesis Analysis

The synthesis of compounds bearing the 1,3-dioxoisoindoline moiety often involves the use of 2-cyanoacetohydrazide and 2-(1,3-dioxoisoindolin-2-yl) acetyl chloride as starting materials . The newly synthesized compounds are recognized by elemental analyses and spectral data (IR, 1 H-NMR, and 13 C-NMR spectra) .Molecular Structure Analysis

The InChI code for 1,3-Dioxoisoindolin-2-YL 2-diazoacetate is 1S/C10H5N3O4/c11-12-5-8(14)17-13-9(15)6-3-1-2-4-7(6)10(13)16/h1-5H . Its canonical SMILES is C1=CC=C2C(=C1)C(=O)N(C2=O)OC(=O)C=[N+]=[N-] .Physical And Chemical Properties Analysis

1,3-Dioxoisoindolin-2-YL 2-diazoacetate is a pale-yellow to yellow-brown solid . It has a topological polar surface area of 65.7 Ų and a complexity of 403 . It has no hydrogen bond donors but has five hydrogen bond acceptors .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Synthesis

N-isoindoline-1,3-dione heterocycles, which include NHPI-DA, have gained significant attention for their potential use in pharmaceutical synthesis . The structure–activity relationships and biological properties of N-isoindoline-1,3-dione derivatives are being studied with the aim of unlocking their potential as therapeutic agents .

Herbicides

These compounds have also found applications in the production of herbicides . Their unique chemical structure and reactivity make them suitable for this purpose.

Colorants and Dyes

The isoindoline nucleus and carbonyl groups at positions 1 and 3 in these compounds contribute to their use in the production of colorants and dyes . They can produce a wide range of colors and have good stability.

Polymer Additives

N-isoindoline-1,3-dione heterocycles are used as additives in polymers . They can enhance the properties of the polymer, such as its durability and resistance to environmental factors.

Organic Synthesis

These compounds are used in organic synthesis due to their diverse chemical reactivity . They can participate in a variety of reactions, making them valuable tools in the synthesis of complex organic molecules.

Photochromic Materials

N-isoindoline-1,3-dione heterocycles have applications in the creation of photochromic materials . These are materials that change color in response to light, and they have a wide range of uses, from eyewear to security inks.

Synthesis of Functionalized Indoles

NHPI-DA displays unusual efficiency and selectivity to yield insertion products that can be swiftly elaborated into boron and carbon substituents that are particularly problematic in carbene-mediated reactions .

Multistep Synthesis of 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl Urea Analogs

The efficient multistep synthesis of 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs has been reported . These analogs were characterized by spectroscopic techniques .

Wirkmechanismus

Target of Action

The primary targets of NHPI-DA are indoles . Indoles are a class of organic compounds that play a crucial role in many biological systems and are prevalent in a wide range of natural products.

Mode of Action

NHPI-DA interacts with its targets through a process known as C–H alkylation . This process involves the insertion of a carbene, a highly reactive species, into a C–H bond of the indole . NHPI-DA displays unusual efficiency and selectivity in this process, yielding insertion products that can be swiftly elaborated into boron and carbon substituents .

Biochemical Pathways

The biochemical pathway affected by NHPI-DA involves the conversion of heteroarenes into important C–H alkylated derivatives . This process is facilitated by the use of redox-active carbenes, which are generated from NHPI-DA . The resulting intermediates can then be diversified to obtain the modified heterocycles .

Pharmacokinetics

The compound’s molecular weight (23117) and its chemical structure suggest that it may have good bioavailability .

Result of Action

The action of NHPI-DA results in the formation of functionalized indoles . These compounds have significant importance in medicinal chemistry, natural products research, material science, and chemical biology .

Action Environment

The action, efficacy, and stability of NHPI-DA can be influenced by various environmental factorsFor instance, the storage temperature for NHPI-DA is recommended to be between 2-8°C .

Safety and Hazards

This compound is harmful if swallowed and in contact with skin . It can cause skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

Eigenschaften

IUPAC Name |

(1,3-dioxoisoindol-2-yl) 2-diazoacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5N3O4/c11-12-5-8(14)17-13-9(15)6-3-1-2-4-7(6)10(13)16/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMXJDVFBNTXEML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)OC(=O)C=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

NHPI-DA; 1,3-dioxoisoindolin-2-yl 2-diazoacetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2915890.png)

![3-[(2-Chloro-6-fluorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2915901.png)

![N-(tert-butyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide](/img/structure/B2915907.png)

![3-(2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one](/img/structure/B2915911.png)

![ethyl 2-methyl-4-{[(5-nitropyridin-2-yl)amino]methylidene}-5-oxo-4H,5H-naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2915912.png)